molecular formula C17H20N2O4 B2839747 4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile CAS No. 1384820-65-8

4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile

Cat. No.: B2839747
CAS No.: 1384820-65-8
M. Wt: 316.357
InChI Key: JRPCKVJTYTYXLB-UHFFFAOYSA-N
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Description

4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile is a complex organic compound with the molecular formula C17H20N2O4 and a molecular weight of 316.357. This compound features a morpholine ring, a carbonitrile group, and a substituted phenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the substituted phenyl group:

    Aldol condensation: The substituted benzaldehyde undergoes aldol condensation with an appropriate enone to form the prop-2-enoyl group.

    Morpholine ring formation: The morpholine ring is introduced through a nucleophilic substitution reaction.

    Introduction of the carbonitrile group:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, leading to the formation of various derivatives.

Scientific Research Applications

4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways .

Comparison with Similar Compounds

4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile can be compared with similar compounds such as:

    3-Ethoxy-4-methoxyphenyl derivatives: These compounds share the substituted phenyl group but differ in other functional groups.

    Morpholine derivatives: Compounds with a morpholine ring but different substituents.

    Carbonitrile compounds: Molecules containing the carbonitrile group but with different core structures.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[3-(3-ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-3-23-16-10-13(4-6-15(16)21-2)5-7-17(20)19-8-9-22-12-14(19)11-18/h4-7,10,14H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPCKVJTYTYXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)N2CCOCC2C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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